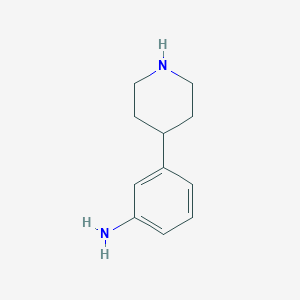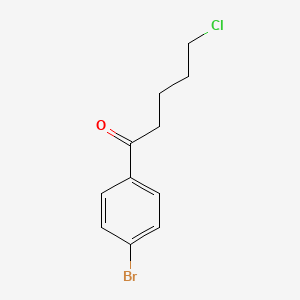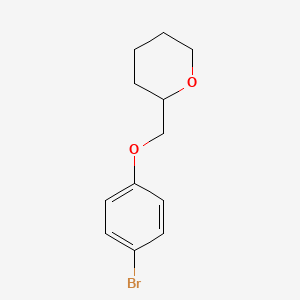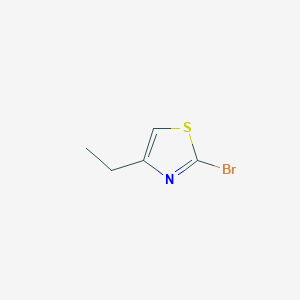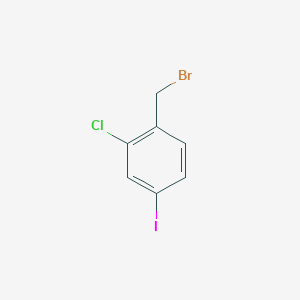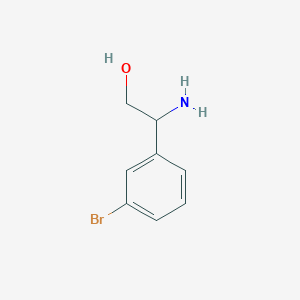
2-Amino-2-(3-bromophenyl)ethanol
Overview
Description
2-Amino-2-(3-bromophenyl)ethanol, also known as 3-bromo-alpha-ethylaminophenyl ethanol, is an organic compound with the molecular formula C8H10BrNO and a molar mass of 216.08 g/mol . It is a colorless or slightly yellow solid that is soluble in water and many organic solvents at room temperature . This compound contains both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-2-(3-bromophenyl)ethanol can be synthesized through a multi-step process involving the following steps :
Reaction of 3-bromobenzene ethanol with morpholine: This step produces 3-bromobenzene ethanol morpholine salt.
Reaction of 3-bromobenzene ethanol morpholine salt with bromoethylamine: In the presence of sodium carbonate, this reaction yields this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the above synthetic routes for large-scale production. This includes ensuring proper reaction conditions, such as temperature control, solvent selection, and purification techniques, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-bromophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
2-Amino-2-(3-bromophenyl)ethanol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-bromophenyl)ethanol involves its interaction with various molecular targets and pathways. The amino and hydroxyl functional groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The bromine atom can also participate in halogen bonding, further influencing its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-bromophenyl)ethanol: Similar structure but with the bromine atom at the para position.
2-Amino-2-(3,5-dibromophenyl)ethanol: Contains two bromine atoms, increasing its reactivity.
2-Amino-2-(3-chlorophenyl)ethanol: Similar structure with a chlorine atom instead of bromine.
Uniqueness
2-Amino-2-(3-bromophenyl)ethanol is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. The presence of both amino and hydroxyl groups provides versatility in chemical reactions and potential biological activities .
Properties
IUPAC Name |
2-amino-2-(3-bromophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQRKZFQSCBVEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
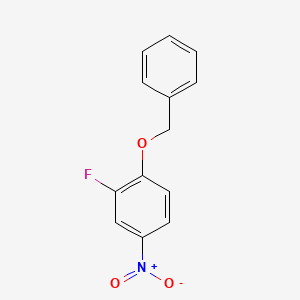
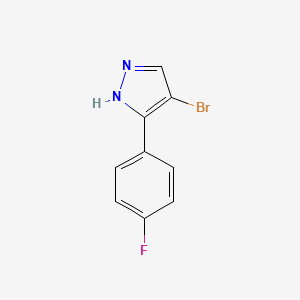
![6-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1291567.png)
![6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1291568.png)
![6-Bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1291569.png)
